![molecular formula C7H3Cl2NO4 B3025354 2,3-Dichloro-5-nitrobenzoic acid CAS No. 13300-61-3](/img/structure/B3025354.png)
2,3-Dichloro-5-nitrobenzoic acid
Overview
Description
2,3-Dichloro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H3Cl2NO4 . It is a derivative of benzoic acid, which has two chlorine atoms and a nitro group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-5-nitrobenzoic acid consists of a benzene ring with two chlorine atoms and a nitro group attached to it . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Scientific Research Applications
- Researchers employ 2,3-Dichloro-5-nitrobenzoic acid in the synthesis of potential DNA-binding antitumor agents. For instance, it plays a crucial role in preparing 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b][1,5]naphthyridin-10-one, which exhibits promising properties in cancer research .
- The compound acts as a cleavable cross-linking agent and is particularly valuable for assessing free sulfhydryl content in proteins, peptides, and tissues. Scientists use it as a sensitive reagent in this context .
- 2,3-Dichloro-5-nitrobenzoic acid serves as a building block in the synthesis of various organic compounds. Its unique properties enable the creation of novel molecules for further investigation.
- Researchers utilize this compound as a reference standard in analytical methods, such as high-performance liquid chromatography (HPLC) or mass spectrometry. Its well-defined properties aid in accurate quantification and identification .
- In drug discovery, scientists explore derivatives of 2,3-Dichloro-5-nitrobenzoic acid to design potential therapeutic agents. By modifying its structure, they aim to enhance bioactivity and selectivity.
- The compound’s crystalline nature makes it interesting for material science applications. Researchers investigate its behavior under different conditions, including temperature and pressure, to understand crystal growth and stability .
- Scientists study the absorption and emission properties of 2,3-Dichloro-5-nitrobenzoic acid in solution. These photophysical studies contribute to our understanding of molecular interactions and electronic transitions .
- The compound’s fate in the environment, including degradation pathways and transformation products, is an area of interest. Researchers assess its behavior in soil, water, and air to evaluate potential environmental impacts .
DNA-Binding Antitumor Agents
Sulfhydryl Content Determination
Chemical Synthesis
Analytical Chemistry
Medicinal Chemistry
Material Science
Photophysical Studies
Environmental Chemistry
Safety and Hazards
Mechanism of Action
Target of Action
Nitro compounds, in general, are known to interact with a variety of biological targets, often through redox reactions .
Mode of Action
Nitro compounds typically undergo redox reactions, which can lead to the formation of reactive intermediates . These intermediates can then interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
Nitro compounds are known to participate in a variety of biochemical reactions, including free radical reactions and nucleophilic substitutions .
Pharmacokinetics
Nitro compounds generally exhibit polar character, which can influence their bioavailability . For example, the polar nature of the nitro group can result in lower volatility compared to similar compounds, potentially affecting absorption and distribution .
Result of Action
The reactive intermediates formed during the redox reactions of nitro compounds can interact with various cellular components, potentially leading to changes in cellular function .
Action Environment
The action of 2,3-Dichloro-5-nitrobenzoic acid can be influenced by various environmental factors. For instance, the compound should be used only outdoors or in a well-ventilated area due to potential risks associated with its use .
properties
IUPAC Name |
2,3-dichloro-5-nitrobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQQQRTYWQXNSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601302172 | |
Record name | 2,3-Dichloro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601302172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-nitrobenzoic acid | |
CAS RN |
13300-61-3 | |
Record name | 2,3-Dichloro-5-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13300-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601302172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dichloro-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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